Cas no 55869-99-3 (Anisodamine)

Anisodamine structure
Productnaam:Anisodamine
Anisodamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-(1R,3S,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- (-)-Anisodamine
- 3-bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate
- 6(S)-Hydroxyhyoscyamine Discontinued See H942900
- 6-Hydroxyhyoscyamine
- 6β-HydroxyhyoscyaMine
- 7-Hydroxy-Hyoscyamine
- ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACI 6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2
- Anisodamine
- Benzeneacetic acid, a-(hydroxymethyl)-,(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
- (1r-(1-α,3-β(s*),5-α,6-α))-.1)oct-3-yleste
- (1R,2'S,3S,5R,6S)-6-hydroxyhyo
- (3S,6R,2'S)-6β-hydroxyhyoscyamine
- 6-(S)-hydroxyhyoscyamine
- 6-hydroxy-hyoscyamin
- 6-β-hydroxyhyoscyamine
- Hyoscyamine, 6-hydroxy- (6ci, 7ci)
- α-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- α-(hydroxymethyl)-benzeneaceticaci6-hydroxy-8-methyl-8-azabicyclo(3.2
- alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- CHEMBL2165224
- Hyoscyamine, 6-hydroxy-
- OVR
- Raceanisodamine [WHO-DD]
- GLXC-25555
- NS00069083
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-REL-
- ANISODAMINE [MART.]
- NCGC00485098-02
- U5AC4ZPQ36
- CCG-221772
- (S)-3-hydroxy-2-phenyl-propionic acid (1r,3s,5r,6S)-6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, AldrichCPR
- Anisodamine, (+/-)-
- 55869-99-3
- UNII-01343Q8EL8
- MS-24415
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
- DB11785
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (1R-(1-alpha,3-beta(S*),5-alpha,6-alpha))-
- WTQYWNWRJNXDEG-RBZJEDDUSA-N
- (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
- CS-4549
- [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
- (-)-6.beta.-hydroxyhyoscyamine
- 654-II
- UNII-U5AC4ZPQ36
- 6.beta.-Hydroxyhyoscyamine
- 85760-60-7
- ANISODAMINE [WHO-DD]
- [(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-rel-
- NCGC00485098-01
- 01343Q8EL8
- HY-N0584
- Raceanisodamine
- AKOS015955736
- DTXSID301025872
- [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
- CHEBI:2735
- F85216
- AC1L9DTH
- NS00100880
- C10842
- 6-beta-hydroxyhyoscyamine
- AKOS005388168
- AKOS001660518
- 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- 7beta-Hydroxyhyoscyamine
- MFCD03764601
- WTQYWNWRJNXDEG-UHFFFAOYSA-N
- 7b-Hydroxyhyoscyamine
- WTQYWNWRJNXDEG-UHFFFAOYSA-
- O11598
- BCP13929
- HY-N2064
- 39459-41-1
- NCGC00095248-02
- CCG-18441
- (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- SR-01000161872-5
- EU-0041704
- 7(c)micro-hydroxyhyoscyamine;Raceanisodamine; alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid 6-hydroxy-3-tropanyl ester
- CS-0018553
- FT-0697836
- AC-3381
- racanisodamine
- A919268
- SR-01000161872-3
- FT-0774891
- 6-Hydroxy hyoscyamine
- 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl3-hydroxy-2-phenylpropanoate
- InChI=1/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
- SR-01000161872
- BCP13930
- 3-Hydroxy-2-phenyl-propionic acid 6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
- s5705
- NCGC00095248-01
- 17659-49-3
- DS-19740
- Anisodamine (6-hydroxy Hyoscyamine)
-
- Inchi: InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
- InChI-sleutel: WTQYWNWRJNXDEG-UHFFFAOYSA-N
- LACHT: CN1[C@H]2[C@@H](O)C[C@@H]1C[C@H](OC([C@@H](C3=CC=CC=C3)CO)=O)C2
Berekende eigenschappen
- Exacte massa: 305.16300
- Monoisotopische massa: 305.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 396
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 70
- XLogP3: 0.9
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.27
- Smeltpunt: NA
- Kookpunt: 474.6±45.0 °C at 760 mmHg
- Vlampunt: 240.8±28.7 °C
- Brekindex: 1.565
- Oplosbaarheid: H2O: ≥5mg/mL
- PSA: 70.00000
- LogboekP: 0.83960
- Dampfdruk: 0.0±1.2 mmHg at 25°C
Anisodamine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: CAUTION: May irritate eyes, skin
- Veiligheidsinstructies: CAUT
- Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Anisodamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-4549-1mg |
Anisodamine |
55869-99-3 | 98.01% | 1mg |
$130.0 | 2022-04-27 | |
TargetMol Chemicals | T21532-10 mg |
Anisodamine |
55869-99-3 | 98.63% | 10mg |
¥ 5,520 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911389-10mg |
Anisodamine (6-hydroxy Hyoscyamine) |
55869-99-3 | 98% | 10mg |
¥632.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A276242-5g |
Anisodamine |
55869-99-3 | ≥98% | 5g |
¥1,980.00 | 2021-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391216-100 mg |
Anisodamine, |
55869-99-3 | ≥97% | 100MG |
¥511.00 | 2023-07-11 | |
LKT Labs | A5334-1 g |
Anisodamine |
55869-99-3 | ≥97% | 1g |
$142.80 | 2023-07-11 | |
Chemenu | CM480465-10mg |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
55869-99-3 | 95%+ | 10mg |
$123 | 2023-01-01 | |
MedChemExpress | HY-N0584-5mg |
Anisodamine |
55869-99-3 | 98.01% | 5mg |
¥3800 | 2024-04-18 | |
TargetMol Chemicals | T21532-1mg |
Anisodamine |
55869-99-3 | 98.63% | 1mg |
¥ 1080 | 2024-07-20 | |
TargetMol Chemicals | T21532-100mg |
Anisodamine |
55869-99-3 | 98.63% | 100mg |
¥ 12700 | 2024-07-20 |
Anisodamine Gerelateerde literatuur
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
55869-99-3 (Anisodamine) Gerelateerde producten
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 17659-49-3(Racanisodamine)
- 138-12-5(Atroscine)
- 6106-46-3((-)Scopolamine Methylnitrate)
- 2228951-02-6(tert-butyl N-4-(cyanomethyl)-2-hydroxyphenylcarbamate)
- 1251602-77-3(2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide)
- 2680770-50-5(2-{(5-chloro-2-hydroxyphenyl)methyl(prop-2-en-1-yloxy)carbonylamino}acetic acid)
- 1396882-14-6(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethoxy)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2287284-20-0([3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:55869-99-3)Anisodamine

Zuiverheid:99%/99%
Hoeveelheid:1mg/5mg
Prijs ($):163.0/476.0